For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Furanboronic Acid
This technical guide provides a comprehensive overview of 2-Furanboronic acid (CAS No. 13331-23-2), a versatile organoboron compound. It is an essential reagent in modern organic synthesis, particularly for the formation of carbon-carbon bonds in the development of pharmaceuticals and advanced materials. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and outlines essential safety and handling procedures.
Core Properties and Specifications
2-Furanboronic acid is an organoboron compound featuring a boronic acid functional group attached to a furan ring.[1] It typically appears as a white to off-white solid and is known for its utility as a building block in organic chemistry.[1]
Chemical and Physical Data
The fundamental properties of 2-Furanboronic acid are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 13331-23-2 | [1][2][3] |
| Molecular Formula | C₄H₅BO₃ | [1][2][4] |
| Molecular Weight | 111.89 g/mol | [2][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 112 °C (decomposes) | [2][4] |
| Boiling Point | 247.7 °C at 760 mmHg | [2] |
| Density | 1.25 g/cm³ | [2] |
| Solubility | Slightly soluble in water. Soluble in polar solvents (e.g., alcohols). | [1][4] |
| Storage Temperature | 2-8°C |
Identifiers and Descriptors
For ease of integration into chemical databases and software, a list of common identifiers is provided.
| Identifier Type | Identifier | Source(s) |
| IUPAC Name | furan-2-ylboronic acid | [3] |
| Synonyms | Furan-2-boronic acid, 2-Furylboronic acid, 2-Furanylboronic acid | [1][2] |
| InChI | InChI=1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | [1] |
| InChI Key | PZJSZBJLOWMDRG-UHFFFAOYSA-N | |
| SMILES | c1cc(B(O)O)oc1 | [1] |
Synthesis and Reactivity
2-Furanboronic acid is valued for its role in Suzuki-Miyaura coupling reactions, which are fundamental for creating C-C bonds.[1] The furan ring is a common motif in biologically active compounds, making this reagent particularly significant in pharmaceutical research and drug discovery.[5]
General Synthesis Protocol
A common laboratory-scale synthesis of 2-Furanboronic acid involves the hydrolysis of its corresponding MIDA (N-methyliminodiacetic acid) boronate ester. This method offers high purity and yield.[4]
Methodology:
-
Preparation: A solution of 2-(furan-2-yl)-6-methyl-1,3,6,2-dioxaborolane-4,8-dione (MIDA borate, 5 mmol) in THF (50 mL) is added to a 100 mL flask equipped with a stir bar under an ambient atmosphere.[4]
-
Hydrolysis: An aqueous 1.0 M NaOH solution (15 mL) is added to the flask. The reaction mixture is stirred vigorously for 20 minutes.[4]
-
Work-up: Upon completion, the mixture is transferred to a separatory funnel and diluted with diethyl ether (50 mL) and 0.5 M pH 7 sodium phosphate buffer (50 mL). The phases are separated after thorough shaking.[4]
-
Isolation: The residual solvent from the organic phase is co-evaporated with acetonitrile. The resulting solid is dried under vacuum (approx. 1 Torr) for 30 minutes to yield 2-Furanboronic acid as an off-white solid (>95% purity).[4]
Caption: Workflow for the synthesis of 2-Furanboronic acid.
Applications in Cross-Coupling Reactions
The primary application of 2-Furanboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the coupling of the furan moiety with various aryl or vinyl halides, providing a powerful tool for constructing complex molecular architectures.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with 2-Furanboronic acid in an aqueous solvent system, which is noted for its efficiency, especially with heterocyclic substrates.[5]
Reagents and Conditions:
-
Aryl Halide: 1.0 equivalent
-
2-Furanboronic Acid: 1.5 equivalents
-
Base: K₂CO₃ (Potassium Carbonate), 3.2 equivalents
-
Catalyst System: Na₂PdCl₄ and a disulfonated fluorenylphosphine ligand (5 L/Pd = 2:1) to provide 0.1–1 mol % Pd loading.[5]
-
Solvent: Degassed n-butanol and degassed water
-
Temperature: 100 °C
-
Time: 12 hours
Methodology:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), 2-Furanboronic acid (1.5 eq), and K₂CO₃ (3.2 eq).[5]
-
Solvent Addition: Add the degassed n-butanol and degassed water.[5]
-
Catalyst Addition: Add the required volume of the pre-prepared palladium catalyst stock solution in n-butanol.[5]
-
Reaction: Heat the mixture at 100 °C for 12 hours under an inert atmosphere.[5]
-
Work-up: After cooling, the biphasic mixture allows for facile separation of the product from the aqueous phase, often without requiring additional organic solvents for extraction.[5]
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
Proper handling of 2-Furanboronic acid is critical to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] It is classified as an irritant.[2]
-
Precautions: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area.[6][7][8]
-
PPE: Wear protective gloves, protective clothing, and eye/face protection (e.g., safety glasses with side-shields or goggles).[6][8] A NIOSH-approved N95 dust mask is recommended when handling the solid.
Storage and Stability
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] The recommended storage temperature is between 2-8°C.
-
Stability: The compound is sensitive to moisture and should be handled with care to maintain its stability.[1] It is stable under normal conditions but should be kept away from incompatible materials such as strong acids and bases.[8]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7][8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[7][8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7][8]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[7][8]
References
- 1. CAS 13331-23-2: 2-Furanboronic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Furanboronic acid | 13331-23-2 [chemnet.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 2-Furanboronic acid | 13331-23-2 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
